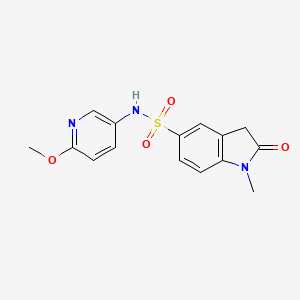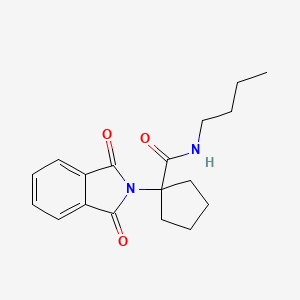
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide, also known as compound 1, is a synthetic molecule with potential pharmacological applications. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, compound 1 has been found to have unique properties that make it a promising candidate for other therapeutic uses.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is thought to be due to the inhibition of a specific enzyme, called carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inflammation is another area where N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has shown promise. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. This effect may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. As mentioned earlier, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is known to inhibit carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in pH, which can induce apoptosis in cancer cells. In addition, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway. This pathway is involved in the regulation of immune responses and inflammation. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This activation may be responsible for the neuroprotective effects of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth and induce apoptosis, as mentioned earlier. In addition, it has been found to inhibit the migration and invasion of cancer cells, which may be important in preventing metastasis. Inflammation is another area where N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to have effects. It has been found to inhibit the production of inflammatory cytokines, as mentioned earlier. This effect may be due to the inhibition of the NF-kappaB signaling pathway. Finally, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to have neuroprotective effects in animal models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and inflammation, as mentioned earlier.
実験室実験の利点と制限
Compound 1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule, which means that it can be easily synthesized and purified. In addition, it has been found to have unique properties that make it a promising candidate for therapeutic applications. However, there are also limitations to using N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its pharmacokinetic and toxicological properties are not well understood. In addition, it may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This may involve studying its effects in animal models and in clinical trials. Another direction is to investigate the mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in more detail. This may involve identifying its molecular targets and signaling pathways. Finally, it may be useful to synthesize analogs of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 to explore its structure-activity relationship and identify more potent and selective N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamides.
合成法
The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 involves several steps, starting from commercially available starting materials. The first step is the preparation of 6-methoxypyridin-3-amine, which is then reacted with 1-methyl-2-oxo-3H-indole-5-sulfonyl chloride to yield N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1.
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-18-13-5-4-12(7-10(13)8-15(18)19)23(20,21)17-11-3-6-14(22-2)16-9-11/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSNQVJFQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)


![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
